Sufotidine

Description

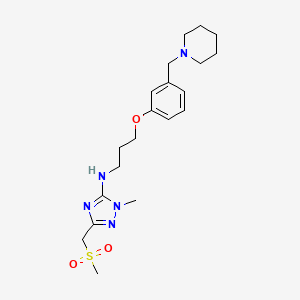

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-(methylsulfonylmethyl)-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N5O3S/c1-24-20(22-19(23-24)16-29(2,26)27)21-10-7-13-28-18-9-6-8-17(14-18)15-25-11-4-3-5-12-25/h6,8-9,14H,3-5,7,10-13,15-16H2,1-2H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYKZWRXDALMNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)CS(=O)(=O)C)NCCCOC2=CC=CC(=C2)CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50230254 | |

| Record name | Sufotidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50230254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80343-63-1 | |

| Record name | Sufotidine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080343631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sufotidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50230254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUFOTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56B0591Y76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sufotidine's Mechanism of Action on Gastric Acid Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sufotidine is a potent, long-acting, competitive histamine H2-receptor antagonist that was developed for the treatment of acid-related gastrointestinal disorders. Although its development was terminated in 1989 during Phase III clinical trials due to the observation of carcinoid tumors in long-term rodent toxicity studies, its mechanism of action remains a significant area of study for understanding H2-receptor pharmacology. This technical guide provides an in-depth analysis of this compound's mechanism of action on gastric acid secretion, including its molecular interactions, effects on intracellular signaling, and physiological outcomes. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key pathways and workflows.

Introduction to this compound

This compound (codenamed AH25352) is a competitive antagonist of the histamine H2 receptor.[1] Structurally, it is 2-methyl-5-(methylsulfonylmethyl)-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,2,4-triazol-3-amine.[1] Its development by Glaxo (now GlaxoSmithKline) was intended to produce a more potent and longer-acting successor to ranitidine.[1] Clinical studies demonstrated that this compound is highly effective at inhibiting gastric acid secretion.[2][3]

Mechanism of Action

Molecular Target: The Histamine H2 Receptor

The primary molecular target of this compound is the histamine H2 receptor, a G-protein coupled receptor (GPCR) located on the basolateral membrane of gastric parietal cells. In the physiological state, histamine, released from enterochromaffin-like (ECL) cells, binds to the H2 receptor, initiating a signaling cascade that leads to the secretion of hydrochloric acid into the stomach lumen.

Competitive Antagonism

This compound functions as a competitive antagonist at the H2 receptor. This means that it binds reversibly to the same binding site as histamine but does not activate the receptor. By occupying the receptor, this compound prevents histamine from binding and initiating the downstream signaling events that lead to acid secretion. The competitive nature of this interaction is a key feature of the pharmacology of most H2-receptor antagonists.

Intracellular Signaling Pathway

The binding of histamine to the H2 receptor activates the Gs alpha subunit of its associated G-protein. This, in turn, stimulates the enzyme adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, culminating in the translocation and activation of the H+/K+ ATPase (the proton pump) at the apical membrane of the parietal cell. This proton pump is the final step in acid secretion, actively transporting hydrogen ions into the gastric lumen in exchange for potassium ions.

This compound, by blocking the initial binding of histamine, effectively inhibits this entire signaling cascade, leading to a reduction in cAMP production and consequently, a decrease in proton pump activity and gastric acid secretion.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Inhibition of gastric secretion following single morning or twice daily oral administration of this compound to volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effects of 15 days of dosing with placebo, this compound 600 mg nocte or this compound 600 mg twice daily upon 24-hour intragastric acidity and 24-hour plasma gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Development of Sufotidine: A Potent but Short-Lived H2 Antagonist

An In-depth Technical Guide on the Historical Development of Sufotidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (codenamed AH25352X) emerged from the robust era of H2 receptor antagonist discovery in the 1980s as a promising therapeutic agent for acid-related gastrointestinal disorders. Developed by Glaxo (now GlaxoSmithKline) as a potential successor to the blockbuster drug ranitidine, this compound demonstrated remarkable potency and a prolonged duration of action in clinical trials. This technical guide provides a comprehensive overview of the historical development of this compound, from its pharmacological context to its clinical evaluation and the ultimate reasons for the cessation of its development. While detailed preclinical data and specific synthetic pathways remain largely unpublished due to its discontinuation, this paper collates the available information to present a thorough account of this compound's journey.

Introduction: The Age of H2 Receptor Antagonists

The development of histamine H2 receptor antagonists revolutionized the management of peptic ulcer disease and gastroesophageal reflux disease (GERD).[1] The journey began with the elucidation of the role of histamine in stimulating gastric acid secretion and the subsequent identification of a second histamine receptor subtype, the H2 receptor, located on gastric parietal cells.[2] This led to the rational design of the first clinically successful H2 antagonist, cimetidine, by Smith, Kline & French.[1] Following this breakthrough, a second generation of H2 antagonists was developed, including the highly successful ranitidine by Glaxo, which offered an improved side effect profile and greater potency.[3] It was in this competitive landscape that Glaxo pursued the development of even more potent and longer-acting compounds, leading to the investigation of this compound.[4]

Mechanism of Action: H2 Receptor Blockade

This compound, like other drugs in its class, is a competitive antagonist of the histamine H2 receptor. These receptors are located on the basolateral membrane of parietal cells in the stomach. When stimulated by histamine, the H2 receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA), which ultimately results in the stimulation of the H+/K+-ATPase proton pump and the secretion of gastric acid into the stomach lumen. By competitively blocking the binding of histamine to the H2 receptor, this compound inhibits this signaling cascade, leading to a reduction in gastric acid secretion.

Preclinical Development

In Vitro Assays

The primary in vitro assay for determining the potency of an H2 antagonist is a radioligand binding assay. This would have been performed using membrane preparations from tissues rich in H2 receptors, such as the guinea pig cerebral cortex or isolated parietal cells. The assay would measure the ability of this compound to displace a radiolabeled H2 antagonist, like [3H]-tiotidine, from the receptor. The resulting data would be used to calculate the inhibition constant (Ki), a measure of the drug's binding affinity.

Functional in vitro assays would have also been crucial. A common model was the isolated guinea pig right atrium, where histamine induces a positive chronotropic effect (increased heart rate) via H2 receptor stimulation. The ability of this compound to antagonize this effect would be quantified to determine its pA2 value, another measure of antagonist potency.

In Vivo Models

Animal models were essential for evaluating the in vivo efficacy and duration of action of novel H2 antagonists. The most common models were the pylorus-ligated rat and the conscious gastric fistula dog. In these models, gastric acid secretion is stimulated by histamine or other secretagogues like pentagastrin. The investigational drug is then administered, and gastric juice is collected to measure the inhibition of acid output. One study noted that in anesthetized dogs, there were no significant differences in the acid secretory dose-response curves to histamine after chronic administration of H2-antagonists, suggesting no development of direct tolerance at the parietal H2-receptor level.

Clinical Pharmacology and Efficacy

This compound entered clinical trials and demonstrated potent and long-lasting inhibition of gastric acid secretion in humans.

Pharmacodynamics

Clinical studies in healthy male volunteers and patients with duodenal ulcers highlighted the profound antisecretory effect of this compound.

Table 1: Effect of this compound on Intragastric Acidity in Healthy Volunteers

| Treatment | Median 24h Acid Concentration (mmol/L) | Mean Night-time Acid Output Reduction (%) |

| Placebo | 86.9 | - |

| This compound 600 mg (morning dose) | 22.8 | 81% |

| This compound 600 mg (twice daily) | 4.9 | 97% |

Data from a three-way, cross-over, randomized, double-blind study in six healthy male volunteers.

In one study, a single morning dose of 600 mg of this compound maintained an intragastric pH above 3 until 18:00 h, while twice-daily administration maintained the pH above 3 for the entire 24-hour period. A twice-daily 600 mg dose of this compound was shown to virtually eliminate 24-hour intragastric acidity in duodenal ulcer patients, an effect comparable to that of proton pump inhibitors.

Another study involving 12 healthy males over 15 days showed that while both once-daily (nocte) and twice-daily 600 mg doses were effective, the twice-daily regimen's acid suppression was significantly attenuated after 15 days, which was associated with a rise in 24-hour plasma gastrin. This suggested the development of tolerance to the acid-inhibiting effect, a phenomenon observed with other H2-receptor antagonists.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as its bioavailability, half-life, and metabolism, are not well-documented in publicly available literature.

Discontinuation of Development

Despite its promising efficacy, the development of this compound was terminated in 1989 during Phase III clinical trials. The decision was based on the findings of long-term toxicity studies in rodents, which revealed the development of carcinoid tumors. This raised significant safety concerns that ultimately outweighed its therapeutic potential, especially with the concurrent development of the even more effective proton pump inhibitors.

Conclusion

This compound represents a fascinating chapter in the history of H2 receptor antagonist development. It exemplified the drive for greater potency and duration of action in the quest for improved treatments for acid-related disorders. While its profound antisecretory effects were demonstrated in clinical trials, the unforeseen long-term toxicity in preclinical models led to its discontinuation. The story of this compound underscores the critical importance of comprehensive long-term safety evaluations in drug development and serves as a historical case study of a promising candidate that did not reach the market due to safety concerns. Although it never became a therapeutic option, the research into this compound contributed to the broader understanding of H2 receptor pharmacology and the long-term effects of profound acid suppression.

References

An In-depth Technical Guide to the Chemical Structure and a Proposed Synthesis Pathway of Sufotidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sufotidine is a potent and long-acting competitive histamine H₂ receptor antagonist that was under development by Glaxo (now GlaxoSmithKline) as a potential treatment for peptic ulcers and other conditions related to gastric acid secretion. Its development was halted in 1989 during Phase III clinical trials due to the observation of carcinoid tumors in long-term rodent toxicity studies.[1] Despite its discontinued development, the chemical structure and the synthetic strategies for related compounds remain of interest to medicinal chemists and drug development professionals. This technical guide provides a detailed overview of the chemical structure of this compound and proposes a plausible multi-step synthesis pathway based on established organic chemistry principles and analogous reactions for similar heterocyclic compounds. This document also includes hypothetical experimental protocols and expected quantitative data for the proposed synthesis.

Chemical Structure of this compound

This compound is a complex molecule featuring a substituted 1,2,4-triazole ring linked to a phenoxypropyl piperidine moiety and a methylsulfonylmethyl group.

IUPAC Name: 2-methyl-5-(methylsulfonylmethyl)-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,2,4-triazol-3-amine[1]

Chemical Formula: C₂₀H₃₁N₅O₃S[1]

Molecular Weight: 421.56 g/mol [1]

SMILES String: CN1C(=NC(=N1)CS(=O)(=O)C)NCCCOC2=CC=CC(=C2)CN3CCCCC3[1]

CAS Number: 80343-63-1

Structural Features:

-

1,2,4-Triazole Core: A five-membered aromatic ring with three nitrogen atoms, which is a common scaffold in many biologically active compounds.

-

H₂ Receptor Antagonist Pharmacophore: The aminotriazole ring and the flexible chain connecting it to the phenoxy group are characteristic features of many H₂ receptor antagonists, responsible for their binding to the histamine H₂ receptor.

-

Phenoxypropyl Piperidine Moiety: This lipophilic group contributes to the overall pharmacokinetic profile of the molecule.

-

Methylsulfonylmethyl Group: This polar group likely influences the solubility and metabolic stability of the compound.

Proposed Synthesis Pathway

As the exact synthesis of this compound is not publicly available, a plausible retrosynthetic analysis has been conducted to devise a hypothetical and logical synthetic route. The proposed pathway is based on the known synthesis of structurally related compounds and general principles of organic synthesis.

Retrosynthetic Analysis

The this compound molecule can be disconnected at several key bonds. The most logical disconnections are at the ether linkage and the amine bond on the triazole ring. This leads to three key precursors:

-

Precursor A: 2-methyl-5-(methylsulfonylmethyl)-1,2,4-triazol-3-amine

-

Precursor B: 1-(3-chloropropoxy)-3-(piperidin-1-ylmethyl)benzene

-

Precursor C: 3-(Piperidin-1-ylmethyl)phenol

Further disconnection of Precursor A suggests a synthesis starting from thiosemicarbazide and a derivative of methylsulfonylacetic acid. Precursor B can be synthesized from Precursor C and 1-bromo-3-chloropropane. Precursor C can be prepared from 3-hydroxybenzaldehyde and piperidine.

Forward Synthesis

The proposed forward synthesis is a multi-step process outlined below.

Diagram of the Proposed Synthesis Pathway:

Caption: Proposed multi-step synthesis pathway for this compound.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for the key steps in the proposed synthesis of this compound. These are based on standard laboratory procedures for analogous reactions.

Synthesis of Precursor A: 2-methyl-5-(methylsulfonylmethyl)-1,2,4-triazol-3-amine

Step 1: Synthesis of Methylsulfonylacetyl chloride Methylsulfonylacetic acid (1.0 eq) is suspended in excess thionyl chloride (5.0 eq). A catalytic amount of dimethylformamide (DMF) is added. The mixture is stirred at room temperature for 2 hours and then heated to reflux for 1 hour. The excess thionyl chloride is removed under reduced pressure to yield crude methylsulfonylacetyl chloride, which is used in the next step without further purification.

Step 2: Synthesis of Intermediate Thioacylhydrazide A solution of N-methylthiosemicarbazide (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C. A solution of methylsulfonylacetyl chloride (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature overnight. The solvent is removed under reduced pressure, and the residue is washed with water and dried to give the intermediate thioacylhydrazide.

Step 3: Cyclization to form Precursor A The intermediate thioacylhydrazide (1.0 eq) is dissolved in ethanol. A solution of sodium ethoxide (1.1 eq) in ethanol is added, and the mixture is heated to reflux for 4 hours. The reaction is cooled to room temperature, and the solvent is evaporated. The residue is dissolved in water and neutralized with acetic acid. The resulting precipitate is filtered, washed with water, and dried to afford Precursor A.

Synthesis of Precursor C: 3-(Piperidin-1-ylmethyl)phenol

A mixture of 3-hydroxybenzaldehyde (1.0 eq) and piperidine (1.2 eq) in methanol is stirred at room temperature for 30 minutes. Sodium borohydride (1.5 eq) is added portion-wise, and the reaction mixture is stirred for an additional 2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give Precursor C.

Synthesis of Precursor B: 1-(3-chloropropoxy)-3-(piperidin-1-ylmethyl)benzene

To a solution of Precursor C (1.0 eq) in acetone are added potassium carbonate (2.0 eq) and 1-bromo-3-chloropropane (1.5 eq). The mixture is heated to reflux for 24 hours. The solvent is evaporated, and the residue is partitioned between dichloromethane and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield Precursor B.

Final Synthesis of this compound

A mixture of Precursor A (1.0 eq), Precursor B (1.1 eq), and potassium carbonate (2.0 eq) in DMF is heated at 80 °C for 12 hours. The reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to give this compound.

Quantitative Data (Illustrative)

The following table summarizes the expected, illustrative quantitative data for the proposed synthesis of this compound. These values are based on typical yields for analogous reactions reported in the literature.

| Step | Reactants | Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) | Expected Yield (%) |

| Synthesis of Precursor A | Methylsulfonylacetic acid, N-Methylthiosemicarbazide | 2-methyl-5-(methylsulfonylmethyl)-1,2,4-triazol-3-amine | 190.24 | 1 : 1 | (Based on 10g start) | ~60% (3 steps) |

| Synthesis of Precursor C | 3-Hydroxybenzaldehyde, Piperidine | 3-(Piperidin-1-ylmethyl)phenol | 191.27 | 1 : 1.2 | (Based on 10g start) | ~85% |

| Synthesis of Precursor B | Precursor C, 1-Bromo-3-chloropropane | 1-(3-chloropropoxy)-3-(piperidin-1-ylmethyl)benzene | 267.80 | 1 : 1.5 | (Based on 10g start) | ~70% |

| Final Synthesis of this compound | Precursor A, Precursor B | This compound | 421.56 | 1 : 1.1 | (Based on 10g start) | ~75% |

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure of this compound and a detailed, plausible, albeit hypothetical, synthesis pathway. The proposed route is based on well-established chemical reactions and provides a logical framework for the potential laboratory-scale synthesis of this compound. The included hypothetical experimental protocols and quantitative data serve as a guide for researchers interested in the synthesis of this compound and related H₂ receptor antagonists. While this compound's clinical development was terminated, the study of its synthesis and structure-activity relationships can still provide valuable insights for the design of new therapeutic agents.

References

An In-depth Technical Guide on the Preclinical Pharmacokinetics and Pharmacodynamics of Sufotidine

Disclaimer: Publicly available, in-depth preclinical data on sufotidine is exceptionally scarce. The development of this compound, a long-acting competitive H₂ receptor antagonist, was terminated in 1989 during Phase III clinical trials due to the emergence of carcinoid tumors in long-term rodent toxicity studies. Consequently, this guide will provide the limited available information on this compound and will use the well-characterized H₂ receptor antagonist, famotidine , as a representative compound to illustrate the principles and methodologies of preclinical pharmacokinetic and pharmacodynamic evaluation for this class of drugs. This approach is intended to fulfill the user's request for a detailed technical guide, including data tables, experimental protocols, and visualizations, within the context of the available scientific literature.

Introduction to this compound

This compound was developed by Glaxo (now GlaxoSmithKline) as a potent and long-acting competitive antagonist of the histamine H₂ receptor, intended for the treatment of peptic ulcers and other conditions related to gastric acid secretion. Its mechanism of action, like other drugs in its class, is to block the action of histamine on parietal cells in the stomach, thereby reducing the production of gastric acid.

Pharmacodynamics of H₂ Receptor Antagonists

The primary pharmacodynamic effect of H₂ receptor antagonists is the reduction of gastric acid secretion. This is achieved by competitively inhibiting the binding of histamine to H₂ receptors on the basolateral membrane of gastric parietal cells.

Signaling Pathway of Histamine H₂ Receptor and its Antagonism

The binding of histamine to the H₂ receptor, a Gs-protein coupled receptor, initiates a signaling cascade that leads to the activation of adenylyl cyclase. This enzyme increases the intracellular concentration of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various proteins that ultimately leads to the translocation and activation of the H⁺/K⁺-ATPase proton pump, resulting in the secretion of hydrogen ions into the gastric lumen. H₂ receptor antagonists like this compound and famotidine competitively block the initial step of this pathway, preventing histamine binding and subsequent acid secretion.

Preclinical Pharmacodynamic Data (Famotidine as an example)

The antisecretory potency of H₂ receptor antagonists is typically determined in animal models by measuring the inhibition of gastric acid secretion stimulated by various secretagogues like histamine or pentagastrin.

| Parameter | Animal Model | Value | Reference |

| Oral Antisecretory ED₅₀ | Rat | 0.01 - 0.45 mg/kg | [1] |

| Oral Antiulcer ED₅₀ | Rat | 0.03 - 0.6 mg/kg | [1] |

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical models are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

Preclinical Pharmacokinetic Parameters of Famotidine

The following tables summarize key pharmacokinetic parameters of famotidine in rats and dogs.

Table 1: Pharmacokinetic Parameters of Famotidine in Rats

| Parameter | Route | Value | Reference |

| Bioavailability | Oral | ~30-40% | [2] |

| Half-life (t₁/₂) | Oral | ~1.9 hours | [2] |

| Time to Peak Concentration (Tₘₐₓ) | Oral | ~2 hours | [2] |

| Protein Binding | - | ~21-27% | |

| Metabolism | - | ~20% metabolized to S-oxide | |

| Excretion | - | ~80% of absorbed dose excreted unchanged in urine |

Table 2: Pharmacokinetic Parameters of Famotidine in Dogs

| Parameter | Route | Value | Reference |

| Bioavailability | Oral | ~43% | |

| Half-life (t₁/₂) | Oral | ~3 hours | |

| Time to Peak Concentration (Tₘₐₓ) | Oral | ~3 hours | |

| Protein Binding | - | ~21-27% | |

| Metabolism | - | ~20% metabolized to S-oxide | |

| Excretion | - | ~80% of absorbed dose excreted unchanged in urine |

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable preclinical data.

Pharmacokinetic Study Protocol

This protocol outlines a typical oral pharmacokinetic study in rats.

-

Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g).

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum. Animals are fasted overnight before dosing.

-

Drug Administration: Famotidine is administered via oral gavage at a specified dose (e.g., 10 mg/kg).

-

Blood Sampling: Blood samples (~0.25 mL) are collected from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Blood samples are centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of famotidine are determined using a validated bioanalytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂, clearance, and volume of distribution.

References

Sufotidine's Engagement with Histamine H2 Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sufotidine (codenamed AH25352) is a potent, long-acting, and competitive antagonist of the histamine H2 receptor.[1][2][3] Developed by Glaxo (now GlaxoSmithKline) as a potential successor to ranitidine, its primary therapeutic target was the reduction of gastric acid secretion for the treatment of peptic ulcers and related conditions.[1] Though its development was terminated in 1989 during Phase III clinical trials, the study of its interaction with the H2 receptor provides valuable insights into the pharmacology of this important class of drugs. This technical guide offers a comprehensive overview of this compound's binding affinity for histamine H2 receptors, detailing the experimental methodologies used to characterize such interactions and placing its potency in the context of other well-known H2 antagonists.

Histamine H2 Receptor Signaling Pathway

The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gs alpha subunit. This initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). In gastric parietal cells, this pathway is the principal mechanism for histamine-stimulated gastric acid secretion. This compound, as a competitive antagonist, binds to the H2 receptor, preventing histamine from binding and thereby inhibiting this signaling pathway.

Binding Affinity of H2 Receptor Antagonists

| Compound | pA2 Value | Ki (nM) | Organism/Tissue | Reference |

| Famotidine | 7.15 ± 0.09 | 14 | Guinea-pig parietal cells | |

| Ranitidine | 6.83 ± 0.10 | - | Guinea-pig parietal cells | |

| Cimetidine | - | 1100 ± 200 | Human | |

| Tiotidine | - | 40 | Guinea-pig mucosal cells |

Experimental Protocols for Determining H2 Receptor Binding Affinity

The binding affinity of a competitive antagonist like this compound for the H2 receptor is typically determined through two main types of in vitro assays: radioligand binding assays and functional assays.

Radioligand Binding Assay

This method directly measures the binding of a radiolabeled ligand to the receptor. For H2 receptor antagonists, a competition binding assay is commonly employed.

Objective: To determine the affinity of an unlabeled antagonist (this compound) by measuring its ability to displace a radiolabeled ligand from the H2 receptor.

Materials:

-

Radioligand: A tritiated H2 receptor antagonist with high affinity, such as [3H]-tiotidine.

-

Tissue Preparation: Membranes prepared from cells or tissues expressing the histamine H2 receptor (e.g., guinea pig gastric mucosa or CHO cells transfected with the human H2 receptor).

-

Unlabeled Antagonist: this compound at a range of concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: To separate bound from free radioligand.

Protocol:

-

Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist (this compound). A control group with no unlabeled antagonist is included to determine total binding, and another set with a high concentration of a known H2 antagonist is used to determine non-specific binding.

-

Equilibrium: The incubation is carried out for a sufficient time to reach binding equilibrium (e.g., 60 minutes at 25°C).

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value for the antagonist can then be calculated using the Cheng-Prusoff equation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The pharmacology of histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of 15 days of dosing with placebo, this compound 600 mg nocte or this compound 600 mg twice daily upon 24-hour intragastric acidity and 24-hour plasma gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]

Sufotidine in Duodenal Ulcers: An In-Depth Analysis of Initial Clinical Trial Data

Executive Summary: Sufotidine (AH25352), a potent, long-acting competitive H2 receptor antagonist, demonstrated significant efficacy in reducing gastric acid secretion in early clinical trials for duodenal ulcers. Developed by Glaxo (now GlaxoSmithKline) as a potential successor to ranitidine, its clinical development was halted during Phase III trials in 1989. The termination was due to the emergence of carcinoid tumors in rodents during long-term toxicity studies. This finding was attributed to the profound and sustained gastric acid suppression induced by the drug, leading to hypergastrinemia and subsequent enterochromaffin-like (ECL) cell hyperplasia. Consequently, comprehensive clinical data on duodenal ulcer healing rates from large-scale human trials are unavailable. This guide provides a detailed overview of the available initial clinical trial results, experimental protocols, and the mechanistic pathways associated with this compound's action and its ultimate discontinuation.

Initial Clinical Trial Findings

Early clinical investigations with this compound focused on its pharmacodynamic effects on gastric acid secretion. The available data from these studies highlight the drug's potent antisecretory properties.

Quantitative Data Summary

The primary outcomes from the initial clinical studies are summarized below. These studies were small in scale and designed to assess the physiological effects of this compound rather than long-term ulcer healing rates in a large patient population.

| Parameter | Placebo | This compound (600 mg bd) | Percentage Change | Study Population |

| Median Integrated 24-hour Intragastric Acidity (mmol/h/l) | 1000 | 51 | -95% (range: -74% to -99%) | 7 duodenal ulcer subjects[1][2] |

| Median Integrated 24-hour Plasma Gastrin Concentration (pmol/h/l) | 416 | 927 | +123% | 7 duodenal ulcer subjects[1][2] |

Table 1: Effect of this compound on Intragastric Acidity and Plasma Gastrin in Duodenal Ulcer Patients

A separate study in 12 healthy male volunteers investigated the effects of 15 days of dosing with this compound. This study revealed a phenomenon of tolerance, where the acid-suppressing effect of the twice-daily regimen was significantly attenuated by day 15, a change associated with a rise in 24-hour plasma gastrin.

Experimental Protocols

The methodologies employed in the key initial clinical trials of this compound were based on established protocols for the assessment of gastric acid secretion.

Study of this compound in Duodenal Ulcer Patients

This study was a double-blind, placebo-controlled trial involving seven subjects with a history of duodenal ulceration.

Protocol:

-

Subject Enrollment: Seven patients with a history of duodenal ulcers were recruited for the study.

-

Treatment Regimen: On the fifth day of a dosing period, subjects received either this compound 600 mg twice daily (bd) or a placebo.

-

24-Hour Intragastric Acidity Measurement: Intragastric acidity was measured continuously over a 24-hour period. This was likely performed using a nasogastric tube and a pH electrode, with hourly aspiration of gastric contents for titration, a standard method at the time. The "Royal Free Hospital protocol for 24-hour intragastric acidity and plasma gastrin concentration" provides a detailed description of this methodology, which was likely employed in this study given the shared authors and institution.

-

24-Hour Plasma Gastrin Measurement: Venous blood samples were collected at regular intervals over the 24-hour study period to determine plasma gastrin concentrations using radioimmunoassay.

-

Data Analysis: The integrated 24-hour intragastric acidity and plasma gastrin concentrations were calculated to provide a measure of the total acid and gastrin levels over the 24-hour period.

Study of this compound in Healthy Volunteers

This was a double-blind, randomized, three-way crossover study in 12 healthy male subjects.

Protocol:

-

Subject Enrollment: Twelve healthy male volunteers were included in the study.

-

Treatment Regimens: Each subject received three different treatment regimens over 15 days in a crossover design: placebo, this compound 600 mg once nightly (nocte), and this compound 600 mg twice daily (bd).

-

Measurement Timepoints: 24-hour ambulatory intragastric acidity and 24-hour plasma gastrin profiles were measured on day 1 and day 15 of each dosing regimen.

-

Intragastric Acidity Measurement: Radiotelemetry was used for 24-hour ambulatory intragastric acidity measurement.

-

Plasma Gastrin Measurement: Hourly venous blood samples were taken to derive the 24-hour plasma gastrin profiles.

-

Data Analysis: Acid suppression was calculated as the decrease in the area under the curve of hydrogen ion activity versus time compared to placebo. 24-hour plasma gastrin was calculated as the area under the curve of plasma gastrin concentration versus time.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Duodenal Ulcer Patient Study

Caption: Experimental workflow for the clinical trial of this compound in duodenal ulcer patients.

Signaling Pathway of H2 Receptor Antagonists

References

Sufotidine's Impact on 24-Hour Intragastric Acidity: A Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamic effects of sufotidine, a potent and long-acting H2-receptor antagonist, on 24-hour intragastric acidity. While its development was terminated due to long-term toxicity findings in rodents, the data from its clinical trials offer valuable insights into the profound acid suppression achievable with this class of compounds.[1] This document synthesizes key quantitative data, details the experimental methodologies used in its evaluation, and visualizes the relevant physiological and procedural pathways.

Quantitative Analysis of Acid Suppression

This compound demonstrated a significant, dose-dependent reduction in 24-hour intragastric acidity. The following tables summarize the key findings from clinical studies in both healthy volunteers and patients with duodenal ulcers.

Table 1: Effect of this compound (600 mg b.d.) on 24-Hour Intragastric Acidity in Duodenal Ulcer Patients

| Parameter | Placebo | This compound (600 mg b.d.) | Percentage Decrease |

| Median Integrated 24-Hour Intragastric Acidity (mmol/h/l) | 1000 | 51 | 95% (Range: 74% - 99%) |

Data obtained on the fifth day of treatment in a double-blind, placebo-controlled study involving seven male subjects with duodenal ulcers.[2][3]

Table 2: Effect of Single Morning vs. Twice Daily this compound (600 mg) on 24-Hour Intragastric Acidity in Healthy Male Volunteers

| Parameter | Placebo | This compound (600 mg, morning dose) | This compound (600 mg b.d.) |

| Median 24-Hour Hydrogen Ion Concentration (mmol/l) | 86.9 | 22.8 | 4.9 |

| Mean Night-Time Acid Output Reduction | - | 81% | 97% |

This was a three-way, cross-over, randomized, double-blind study in six healthy male volunteers.[4][5]

Table 3: Attenuation of Acid Suppression with Prolonged Dosing of this compound (600 mg b.d.) in Healthy Males

| Parameter | Day 1 | Day 15 |

| 24-Hour Acid Suppression | Not specified | Significantly attenuated (P < 0.0005) |

| 24-Hour Plasma Gastrin | Not specified | Significantly increased (P < 0.001) |

This study in 12 healthy males suggests the development of tolerance to the acid-inhibitory effect of this compound over 15 days, potentially mediated by a rise in plasma gastrin.

Experimental Protocols

The evaluation of this compound's effect on intragastric acidity involved rigorous clinical trial designs. Below are the detailed methodologies for the key studies cited.

Study in Duodenal Ulcer Patients

-

Study Design: A double-blind, placebo-controlled, crossover study.

-

Participants: Seven male subjects with endoscopically confirmed duodenal ulcers.

-

Treatment Regimen: Participants received either this compound 600 mg twice daily (b.d.) or a matching placebo for a period of five days. A washout period was instituted between the crossover treatments.

-

Intragastric Acidity Measurement: On the fifth day of each treatment period, 24-hour intragastric acidity was measured using an intragastric electrode.

-

Hormone Level Monitoring: Venous blood samples were drawn simultaneously to measure 24-hour plasma gastrin concentrations.

Study in Healthy Volunteers (Single vs. Twice Daily Dosing)

-

Study Design: A three-way, cross-over, randomized, double-blind study.

-

Participants: Six healthy male volunteers.

-

Treatment Regimen: Each participant underwent three study periods, receiving a single morning dose of this compound 600 mg, this compound 600 mg twice daily (08:00 and 20:00 h), or a placebo.

-

Intragastric Acidity Measurement: 24-hour intragastric pH was monitored throughout each study day. The study noted that a twice-daily regimen maintained the intragastric pH above 3 for the entire 24-hour period.

Study on Tolerance in Healthy Volunteers

-

Study Design: A double-blind, randomized, three-way crossover study.

-

Participants: Twelve healthy male volunteers.

-

Treatment Regimen: Participants received one of three regimens for 15 days: placebo, this compound 600 mg once nightly (nocte), or this compound 600 mg twice daily (b.d.).

-

Intragastric Acidity Measurement: 24-hour ambulatory intragastric acidity was measured on day 1 and day 15 of each treatment period using radiotelemetry.

-

Hormone Level Monitoring: 24-hour plasma gastrin profiles were determined from hourly venous blood samples on days 1 and 15.

Visualizations: Pathways and Processes

To further elucidate the mechanisms and experimental designs, the following diagrams are provided.

Caption: Mechanism of action of this compound on parietal cells.

Caption: Crossover study design for evaluating this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound 600 mg bd virtually eliminates 24 hour intragastric acidity in duodenal ulcer subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound 600 mg bd virtually eliminates 24 hour intragastric acidity in duodenal ulcer subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of gastric secretion following single morning or twice daily oral administration of this compound to volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of gastric secretion following single morning or twice daily oral administration of this compound to volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Sufotidine: A Technical Analysis of a Potent H2 Receptor Antagonist Developed as a Successor to Ranitidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sufotidine (AH25352) was a potent, long-acting, and competitive histamine H2 receptor antagonist developed by Glaxo (now GlaxoSmithKline) in the 1980s as a potential successor to the highly successful anti-ulcer drug, ranitidine. Possessing a distinct chemical structure, this compound demonstrated a remarkable ability to suppress gastric acid secretion, with some studies indicating an efficacy comparable to that of proton pump inhibitors. However, its clinical development was halted during Phase III trials in 1989 due to the emergence of carcinoid tumors in rodents during long-term toxicity studies. This technical guide provides a comprehensive overview of this compound, focusing on its pharmacological profile, clinical data, and the experimental methodologies employed in its evaluation, offering valuable insights for researchers in the field of gastrointestinal drug development.

Introduction

The development of histamine H2 receptor antagonists in the 1970s and 1980s revolutionized the management of peptic ulcer disease and other acid-related gastrointestinal disorders.[1] Ranitidine, a potent and selective H2 antagonist, became a blockbuster drug following its introduction.[2] In the quest for even more effective and longer-acting agents, Glaxo initiated a program to develop a follow-up compound to ranitidine. This effort led to the synthesis of this compound, a novel H2 receptor antagonist with a unique molecular structure.[1]

Preclinical and early clinical studies revealed this compound's exceptional acid-suppressing capabilities.[3][4] However, the promising trajectory of this compound was cut short by long-term toxicology findings, a stark reminder of the rigorous safety standards in drug development. This guide delves into the scientific data surrounding this compound, offering a detailed look at its mechanism of action, comparative efficacy with ranitidine, and the experimental protocols used to characterize this once-promising therapeutic agent.

Mechanism of Action: Histamine H2 Receptor Antagonism

This compound, like ranitidine, exerts its pharmacological effect by competitively blocking the histamine H2 receptor on the basolateral membrane of gastric parietal cells. The binding of histamine to these receptors activates a Gs protein-coupled signaling cascade, leading to the production of cyclic AMP (cAMP) and subsequent activation of the proton pump (H+/K+ ATPase), which is responsible for secreting gastric acid into the stomach lumen. By antagonizing the H2 receptor, this compound effectively inhibits this signaling pathway, resulting in a profound reduction in gastric acid secretion.

Comparative Pharmacological Data: this compound vs. Ranitidine

| Parameter | This compound | Ranitidine | Reference(s) |

| Mechanism of Action | Competitive H2 Receptor Antagonist | Competitive H2 Receptor Antagonist | , |

| Potency (pA2) | Data not available | 6.95 - 7.2 | |

| Clinical Efficacy | |||

| Median 24h Acid Concentration Reduction (vs. Placebo) | 94.4% (600 mg b.i.d.) | Data not directly comparable | |

| Mean Nocturnal Acid Output Reduction (vs. Placebo) | 97% (600 mg b.i.d.) | Data not directly comparable |

Note: The clinical efficacy data for this compound is from a study in healthy male volunteers. Direct head-to-head clinical trial data with ranitidine under identical conditions is limited.

Experimental Protocols

The evaluation of this compound involved a range of preclinical and clinical experimental protocols standard for the development of H2 receptor antagonists during that era.

Preclinical: Histamine H2 Receptor Binding Assay (Representative Protocol)

This protocol describes a typical radioligand binding assay used to determine the affinity of a compound for the H2 receptor.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the histamine H2 receptor.

Materials:

-

Radioligand: [3H]-Tiotidine or another suitable H2 receptor-specific radioligand.

-

Membrane Preparation: Membranes from cells or tissues expressing the H2 receptor (e.g., guinea pig gastric mucosa or transfected cell lines).

-

Test Compound: this compound or other H2 receptor antagonists.

-

Non-specific Binding Control: A high concentration of a known H2 receptor ligand (e.g., unlabeled tiotidine or ranitidine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Incubation: In a multi-well plate, combine the membrane preparation, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and non-specific binding control).

-

Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.

-

Termination: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters. Unbound radioligand will pass through, while the membrane-bound radioligand will be trapped on the filter.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and use non-linear regression analysis to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding). The Ki value can then be calculated using the Cheng-Prusoff equation.

Clinical: 24-Hour Intragastric pH Monitoring

This protocol outlines the methodology for assessing the effect of an antisecretory agent on gastric acid levels over a 24-hour period.

Objective: To measure the effect of this compound on 24-hour intragastric acidity.

Materials:

-

pH Monitoring System: A portable data logger connected to a pH catheter or a radiotelemetry capsule.

-

pH Catheter/Capsule: A probe capable of measuring pH in the gastric environment.

-

Calibration Buffers: Standard pH buffers (e.g., pH 4.0 and 7.0) for calibrating the pH probe.

Procedure:

-

Subject Preparation: Subjects are typically required to fast overnight before the study. Any medications that could interfere with gastric acid secretion are discontinued for a specified period.

-

Probe Calibration: The pH probe is calibrated using standard buffers to ensure accurate measurements.

-

Probe Placement: The pH catheter is passed through the nose and into the stomach, with the tip positioned in the gastric body. For radiotelemetry, the capsule is swallowed. The position is often confirmed by a pH reading that drops significantly as the probe enters the acidic stomach environment.

-

Data Recording: The data logger is activated to record pH readings at regular intervals (e.g., every few seconds) for a continuous 24-hour period.

-

Subject Activity: Subjects are instructed to maintain a diary of their meals, sleep periods, and any symptoms experienced during the monitoring period. They are encouraged to follow their normal daily routine as much as possible.

-

Drug Administration: The study drug (this compound or placebo) is administered at specified times during the 24-hour period.

-

Data Retrieval and Analysis: After 24 hours, the pH catheter is removed, and the data from the logger is downloaded to a computer. The data is analyzed to determine various parameters, such as the median 24-hour pH, the percentage of time the pH is above a certain threshold (e.g., pH 3 or 4), and the effect of the drug on nocturnal and meal-stimulated acid secretion.

Drug Development and Discontinuation

The development of H2 receptor antagonists in the 1980s was a prime example of rational drug design. Starting from the structure of histamine, medicinal chemists systematically modified the molecule to create compounds that would bind to the H2 receptor without activating it. This approach led to the discovery of cimetidine, ranitidine, and subsequently, this compound.

References

- 1. H2 receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. Pharmacology and clinical efficacy of ranitidine, a new H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of gastric secretion following single morning or twice daily oral administration of this compound to volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects of 15 days of dosing with placebo, this compound 600 mg nocte or this compound 600 mg twice daily upon 24-hour intragastric acidity and 24-hour plasma gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analysis of Sufotidine in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sufotidine is a potent and long-acting competitive histamine H2-receptor antagonist.[1] Accurate and reliable analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in the development and clinical application of this compound. Due to the limited availability of specific analytical methods for this compound in publicly accessible literature, this document provides a comprehensive guide based on established and validated methods for Famotidine, a structurally and functionally similar H2-receptor antagonist. The methodologies presented herein are expected to be readily adaptable to this compound with appropriate validation.

These notes provide detailed protocols for the quantification of this compound in biological matrices such as plasma and urine, utilizing common analytical techniques including High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection, as well as spectrofluorimetry.

Analytical Methods Overview

A variety of analytical methods have been successfully employed for the quantification of Famotidine in biological samples and can be adapted for this compound. The choice of method will depend on the required sensitivity, selectivity, available instrumentation, and the nature of the biological matrix.

Table 1: Summary of HPLC-Based Methods for Famotidine Analysis in Biological Samples

| Method | Sample Type | Sample Preparation | Column | Mobile Phase | Detection | Linearity Range (ng/mL) | LOQ (ng/mL) |

| HPLC-UV [2] | Human Plasma | Cation Exchange Solid Phase Extraction (SPE) | Inertsil C4 and BDS Hypersil C8 (with column switching) | Acetonitrile/phosphate aqueous solution and Acetonitrile/sodium dodecyl sulfate and phosphate aqueous solution | UV at 267 nm | 1 - 100 | 1 |

| HPLC-UV [3] | Human Plasma | One-step liquid-liquid extraction | Chromolith Performance (RP-18e, 100 mm x 4.6 mm) | 0.03 M disodium hydrogen phosphate buffer-acetonitrile (93:7, v/v), pH 6.5 | UV at 267 nm | 20 - 400 | 5 (MDL) |

| HPLC-UV [4] | Human Plasma & Urine | Plasma: Liquid-liquid extraction with water-saturated ethyl acetate. Urine: Dilution with mobile phase. | C18 reversed-phase | Not specified | UV at 267 nm | Not specified | 75 (Plasma), 1000 (Urine) |

| LC-MS/MS [5] | Rat Plasma | Protein precipitation with methanol | Agilent Gemini-NX C18 | Gradient of methanol and water with 0.1% formic acid | ESI-MS/MS | 1 - 200 | 1 |

| LC-MS | Human Plasma & Urine | Plasma: Liquid-liquid extraction with ethyl acetate. Urine: Dilution. | Phenomenex Synergi™ Hydro-RP™ | Gradient of acetonitrile and 10 mM ammonium acetate (pH 8.3) | ESI-MS (SIM) | 0.631 - 252 (Plasma), 75 - 30,000 (Urine) | 0.631 (Plasma), 75 (Urine) |

Table 2: Summary of Other Analytical Methods for Famotidine Analysis

| Method | Sample Type | Principle | Excitation (nm) | Emission (nm) | Linearity Range (ng/mL) | LOD (ng/mL) |

| Spectrofluorimetry | Human Plasma | Ternary complex formation with TbCl3 and EDTA | 290 | 580 | 10 - 100 | 0.79 |

| Chemiluminescence | Pharmaceutical Formulations | Reaction with Luminol in an alkaline solution | - | - | 2,000 - 12,000 | 31,400 |

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound in Human Plasma

This protocol is adapted from a validated method for Famotidine and is suitable for pharmacokinetic studies.

1. Sample Preparation (Solid-Phase Extraction)

-

Condition a cation exchange SPE cartridge (e.g., SCX) by washing with methanol followed by equilibration with the appropriate buffer.

-

To 1 mL of plasma, add a known concentration of an appropriate internal standard (e.g., a structurally similar compound not present in the sample).

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a suitable solvent to remove interfering substances.

-

Elute this compound and the internal standard with an appropriate elution solvent.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC-UV Analysis

-

HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

-

Column: BDS Hypersil C8 or equivalent.

-

Mobile Phase: A mixture of acetonitrile and an aqueous solution of sodium dodecyl sulfate and phosphate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 267 nm.

-

Injection Volume: 50 µL.

3. Calibration and Quantification

-

Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound.

-

Process the calibration standards and quality control (QC) samples along with the unknown samples.

-

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.

-

Determine the concentration of this compound in the unknown samples from the calibration curve.

Protocol 2: LC-MS/MS Method for this compound in Rat Plasma

This protocol, adapted from a method for Famotidine, offers high sensitivity and selectivity, making it ideal for studies requiring low detection limits.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of rat plasma in a microcentrifuge tube, add a known amount of an internal standard (e.g., a stable isotope-labeled this compound).

-

Add 300 µL of methanol to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

2. LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography system.

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: Agilent Gemini-NX C18 or equivalent.

-

Mobile Phase: A gradient elution using a mixture of methanol and water containing 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Ionization Mode: Positive ESI.

-

MRM Transitions: Monitor the specific precursor to product ion transitions for this compound and its internal standard.

3. Data Analysis

-

Similar to the HPLC-UV method, construct a calibration curve using spiked plasma standards.

-

Quantify this compound in the samples by comparing the peak area ratios to the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of this compound in biological samples.

Caption: General workflow for this compound analysis in biological samples.

Signaling Pathway of this compound

This compound, as an H2-receptor antagonist, primarily acts by blocking the action of histamine on parietal cells in the stomach. This leads to a reduction in gastric acid secretion. Recent studies on the similar compound Famotidine have also suggested biased signaling, where it can act as an inverse agonist on the cAMP pathway while activating the MEK/ERK pathway.

Caption: this compound's mechanism of action and biased signaling at the H2 receptor.

References

- 1. The effects of 15 days of dosing with placebo, this compound 600 mg nocte or this compound 600 mg twice daily upon 24-hour intragastric acidity and 24-hour plasma gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of famotidine in human plasma by high performance liquid chromatography with column switching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a rapid HPLC method for determination of famotidine in human plasma using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of famotidine in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel LC-MS/MS Method for Quantification of Famotidine and Metoprolol and Application to Pharmacokinetic Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Potency of Sufotidine: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sufotidine is a potent and long-acting competitive histamine H2 receptor antagonist.[1] Its primary pharmacological action is the inhibition of gastric acid secretion by blocking the action of histamine on the H2 receptors of parietal cells in the stomach.[2][3][4][5] This mechanism of action makes cell-based assays that quantify H2 receptor antagonism crucial for determining the potency of this compound. These application notes provide detailed protocols for two key cell-based assays: a cAMP-based functional assay and a primary parietal cell-based gastric acid secretion assay.

The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). This increase in intracellular cAMP activates protein kinase A, leading to the stimulation of the H+/K+ ATPase proton pump and subsequent gastric acid secretion. By blocking the H2 receptor, this compound prevents this signaling cascade.

Histamine H2 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the histamine H2 receptor and the point of inhibition by this compound.

Assay 1: cAMP-Based H2 Receptor Antagonist Assay

This assay measures the ability of this compound to inhibit histamine-stimulated cAMP production in a cell line stably expressing the human histamine H2 receptor. The potency of this compound is determined by calculating its IC50 value, which is the concentration of the compound that inhibits 50% of the maximal cAMP response induced by histamine.

Data Presentation

| Compound | Target | Cell Line | Assay Type | IC50 (nM) |

| This compound | Human H2 Receptor | CHO-K1 | cAMP Inhibition | To be determined |

| Cimetidine | Human H2 Receptor | CHO-K1 | cAMP Inhibition | 4500 |

| Ranitidine | Human H2 Receptor | CHO-K1 | cAMP Inhibition | 1200 |

| Tiotidine | Human H2 Receptor | CHO-K1 | cAMP Inhibition | 210 |

| Famotidine | Human H2 Receptor | Various | cAMP Inhibition | ~33 |

Note: The IC50 values for cimetidine, ranitidine, and tiotidine are sourced from commercially available assay services and published literature. The value for famotidine is also from published studies. These values can vary depending on the specific assay conditions.

Experimental Workflow

Detailed Protocol

Materials:

-

CHO-K1 cells stably expressing the human histamine H2 receptor

-

Cell culture medium (e.g., F-12K Medium with 10% FBS)

-

This compound

-

Histamine

-

3-isobutyl-1-methylxanthine (IBMX)

-

Phosphate-Buffered Saline (PBS)

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader compatible with the chosen cAMP assay kit

Procedure:

-

Cell Seeding:

-

Culture CHO-K1-H2R cells to 70-80% confluency.

-

Trypsinize and resuspend the cells in fresh culture medium.

-

Seed the cells into a 96-well plate at a density of 10,000-20,000 cells per well.

-

Incubate the plate at 37°C in a 5% CO2 incubator overnight.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in assay buffer (e.g., PBS with 0.5 mM IBMX) to achieve the desired concentration range.

-

-

Assay:

-

Gently wash the cells with PBS.

-

Add the diluted this compound solutions to the respective wells and incubate for 20-30 minutes at 37°C.

-

Prepare a solution of histamine in assay buffer at a concentration that elicits approximately 80% of the maximal response (EC80).

-

Add the histamine solution to all wells except the negative control wells.

-

Incubate for 15-30 minutes at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the positive (histamine alone) and negative (buffer alone) controls.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Assay 2: Gastric Acid Secretion Assay Using Isolated Parietal Cells

This is a more physiologically relevant assay that directly measures the functional consequence of H2 receptor antagonism – the inhibition of gastric acid secretion. The assay involves isolating primary parietal cells from animal models (e.g., rabbit or rat) and measuring the change in pH or the accumulation of a weak base (e.g., [14C]aminopyrine) upon stimulation with histamine in the presence and absence of this compound.

Data Presentation

| Compound | Species | Measurement | Potency (pA2 or IC50) |

| This compound | Rabbit/Rat | [14C]aminopyrine uptake | To be determined |

| Cimetidine | Rat | [14C]aminopyrine uptake | IC50 ~1 µM |

| Ranitidine | Rat | [14C]aminopyrine uptake | IC50 ~0.1 µM |

| Famotidine | Rat | [14C]aminopyrine uptake | IC50 ~0.01 µM |

Note: The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve. IC50 values are approximate and can vary based on experimental conditions.

Experimental Workflow

Detailed Protocol

Materials:

-

New Zealand white rabbit or Sprague-Dawley rat

-

Collagenase type IV

-

Pronase E

-

Hanks' Balanced Salt Solution (HBSS)

-

DMEM/F12 medium

-

This compound

-

Histamine

-

[14C]aminopyrine

-

Scintillation counter and vials

-

Centrifuge

Procedure:

-

Parietal Cell Isolation:

-

Euthanize the animal according to approved institutional guidelines.

-

Excise the stomach and isolate the gastric mucosa.

-

Mince the mucosa and digest with a solution of collagenase and pronase in HBSS.

-

Filter the cell suspension to remove undigested tissue.

-

Enrich for parietal cells by density gradient centrifugation or centrifugal elutriation.

-

-

Assay:

-

Resuspend the enriched parietal cells in DMEM/F12 medium.

-

Aliquot the cell suspension into microcentrifuge tubes.

-

Add varying concentrations of this compound to the tubes and pre-incubate for 20-30 minutes at 37°C.

-

Add a mixture of histamine (to stimulate acid secretion) and [14C]aminopyrine to each tube.

-

Incubate for 30-60 minutes at 37°C.

-

-

Measurement of Acid Secretion:

-

Pellet the cells by centrifugation.

-

Remove the supernatant and wash the cell pellet.

-

Lyse the cells and transfer the lysate to a scintillation vial.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

The amount of trapped [14C]aminopyrine is proportional to the level of acid secretion.

-

Calculate the percentage inhibition of histamine-stimulated aminopyrine uptake by this compound at each concentration.

-

Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

-

Conclusion

The cell-based assays described provide robust and reliable methods for determining the potency of this compound as a histamine H2 receptor antagonist. The cAMP assay offers a high-throughput method suitable for initial screening and potency determination using a recombinant cell line. The gastric acid secretion assay using primary parietal cells provides a more physiologically relevant measure of the compound's functional activity. While specific in vitro potency values for this compound are not widely published, its characterization as a highly potent and long-acting antagonist in vivo suggests that it would demonstrate significant potency in these in vitro systems. These protocols can be adapted and optimized by researchers to suit their specific experimental needs and capabilities.

References

- 1. This compound 600 mg bd virtually eliminates 24 hour intragastric acidity in duodenal ulcer subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology of the novel H2 antagonist famotidine: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro effects of famotidine and ranitidine on lower esophageal sphincter tone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Famotidine

Introduction

Famotidine is a potent histamine H2-receptor antagonist widely utilized for the treatment of gastric and duodenal ulcers by inhibiting gastric acid secretion.[1] The quality and purity of famotidine in bulk drug substances and pharmaceutical formulations are critical for its safety and efficacy. Therefore, a robust and reliable analytical method is essential for the accurate quantification of famotidine and the detection of any related substances or impurities.[1][2] This application note details a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of famotidine.

Principle

This method employs reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic modifier. Famotidine and its related substances are separated based on their differential partitioning between the stationary and mobile phases. Detection is typically performed using a UV detector at a wavelength where famotidine exhibits maximum absorbance.

Comparative Summary of HPLC Methods for Famotidine Analysis

The following tables summarize various chromatographic conditions reported for the analysis of famotidine, providing a comparative overview for method selection and development.

Table 1: Chromatographic Conditions for Famotidine Analysis

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Column | C18, 4.6 mm x 250 mm, 5 µm[1] | Luna 5 µm C18, 4.60 mm x 150 mm[3] | Chromolith Performance RP-18e, 4.6 mm x 100 mm | Porous Graphitic Carbon (PGC) |

| Mobile Phase | Acetonitrile:Methanol:Buffer (10:5:85, v/v/v) | Methanol:1% Acetic Acid (30:70, v/v) | Acetonitrile:0.03 M Disodium Hydrogen Phosphate Buffer (7:93, v/v), pH 6.5 | Acetonitrile:Water with 0.5% Pentane Sulphonic Acid (50:50, v/v) |

| Flow Rate | 1.5 mL/min | 0.4 mL/min | Not Specified | 1.0 mL/min |

| Detection Wavelength | 254 nm | 267 nm | 267 nm | 265 nm |

| Column Temperature | 25 °C | 25 °C | Not Specified | Not Specified |

| Injection Volume | 20 µL | 10 µL | Not Specified | Not Specified |

Table 2: Validation Parameters for Famotidine HPLC Methods

| Parameter | Method A | Method B | Method C |

| Linearity Range | 0.1 - 1.0 mg/mL | 20 - 400 ng/mL | 1.5 - 100 µg/mL |

| Correlation Coefficient (r²) | 0.998 | > 0.999 | Not Specified |

| Limit of Detection (LOD) | 25 µg/mL | 5 ng/mL | 0.1 µg/mL (FMT), 0.05 µg/mL (impurities) |

| Limit of Quantification (LOQ) | 0.1 mg/mL | Not Specified | Not Specified |

| Accuracy (% Recovery) | 96 - 98% | > 98% | Not Specified |

| Precision (RSD) | < 2.0% | < 8% (inter-day and intra-day) | < 2% (intra- and inter-day) |

Experimental Protocol: Isocratic RP-HPLC Method for Famotidine

This protocol provides a detailed methodology for the quantitative determination of famotidine in bulk drug and pharmaceutical formulations.

1. Instrumentation

-

High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

-

Data acquisition and processing software.

2. Chemicals and Reagents

-

Famotidine reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium phosphate monobasic (analytical grade)

-

Sodium hydroxide (analytical grade)

-

Water (HPLC grade)

3. Chromatographic Conditions

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size

-

Mobile Phase: Acetonitrile, methanol, and 0.05M sodium phosphate monobasic buffer (pH 6.0) in a ratio of 10:5:85 (v/v/v)

-

Flow Rate: 1.5 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 20 µL

-

Column Temperature: 25 °C

4. Preparation of Solutions

-

Buffer Preparation (0.05M Sodium Phosphate Monobasic, pH 6.0): Dissolve 6.9 g of sodium phosphate monobasic in 1000 mL of water. Adjust the pH to 6.0 using a 1M sodium hydroxide solution.

-

Mobile Phase Preparation: Mix acetonitrile, methanol, and the prepared buffer in the ratio of 10:5:85 (v/v/v). Filter the mixture through a 0.45 µm membrane filter and degas prior to use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh and transfer about 25 mg of the Famotidine working standard into a 25 mL volumetric flask. Add approximately 15 mL of the mobile phase and sonicate to dissolve. Make up the volume to the mark with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range.

-

Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 25 mg of famotidine and transfer it to a 25 mL volumetric flask. Add about 20 mL of the mobile phase and sonicate for 30 minutes to ensure complete dissolution of the drug. Make up the volume with the mobile phase and filter the solution through a 0.45 µm membrane filter before injection.

5. System Suitability Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters:

-

Tailing factor: Should be less than 2.0.

-

Theoretical plates: Should be greater than 2000.

-

Relative Standard Deviation (RSD) of peak areas: Should be not more than 2.0%.

6. Analysis Inject the prepared standard and sample solutions into the chromatograph and record the peak areas.

7. Calculation Calculate the amount of famotidine in the sample using the following formula:

Workflow and Pathway Diagrams

Caption: Experimental workflow for HPLC analysis of Famotidine.

Caption: Logical relationship for HPLC in drug quality control.

References

Application Notes and Protocols for the Identification of Sufotidine Metabolites Using Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction